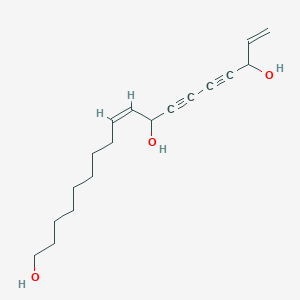![molecular formula C10H11N5O6 B11747485 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one](/img/structure/B11747485.png)
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azido group, a hydroxyl group, and a nitropyridinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxolan Ring: This step involves the cyclization of a suitable precursor to form the oxolan ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion. This step often requires the use of azide salts such as sodium azide.
Nitration of the Pyridinone Ring: The nitration of the pyridinone ring is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium azide for introducing the azido group, and other nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.
Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in bioorthogonal chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The nitropyridinone moiety may interact with enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one: Similar in structure but lacks the azido and nitro groups.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Contains a tetrahydrofuran ring and a perfluorohexyl group, differing in functional groups and overall structure.
Uniqueness
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one is unique due to the presence of both azido and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C10H11N5O6 |
|---|---|
分子量 |
297.22 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C10H11N5O6/c11-13-12-8-6(4-16)21-10(9(8)18)14-3-5(15(19)20)1-2-7(14)17/h1-3,6,8-10,16,18H,4H2/t6-,8-,9-,10-/m1/s1 |
InChI 键 |
KUSWRVBWQVFGHS-PEBGCTIMSA-N |
手性 SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
规范 SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11747404.png)
![[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid](/img/structure/B11747406.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11747426.png)
![[3-(Diethylamino)prop-1-en-2-yl]trifluoroboranuide potassium](/img/structure/B11747429.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747431.png)
![1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11747434.png)
![[2-(dimethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747440.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747475.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747498.png)
